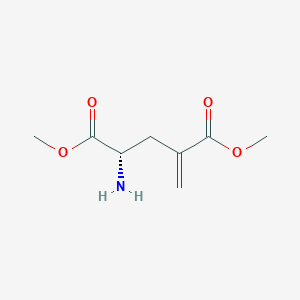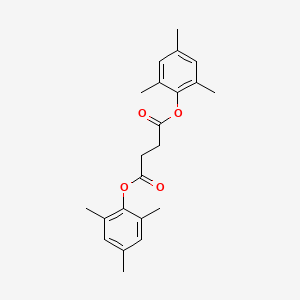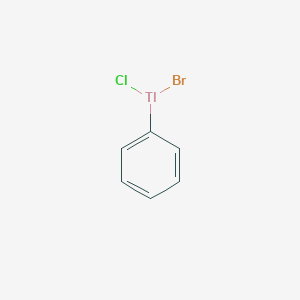
5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of hydrazines and pyrroles. This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyrrole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Introduction of the Hydrazine Group: The hydrazine group can be introduced by reacting the pyrrole derivative with hydrazine hydrate in the presence of a suitable catalyst.
Substitution with 2-Methylpropyl Group: The final step involves the alkylation of the pyrrole ring with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydrazine group in 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole can undergo oxidation to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its hydrazine group can form covalent bonds with carbonyl-containing biomolecules, making it useful in labeling and detection studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the design of metallodrugs.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with carbonyl groups in proteins, leading to the inhibition or modification of enzyme activity. Additionally, the compound can chelate metal ions, affecting metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-thiazole-4-carbonitrile
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-imidazole-4-carbonitrile
Comparison: Compared to these similar compounds, 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. The electronic properties of the pyrrole ring can influence the compound’s reactivity and stability, making it distinct from its oxazole, thiazole, and imidazole counterparts. Additionally, the hydrazine group in the pyrrole derivative may show different reactivity patterns compared to those in other heterocyclic systems.
Eigenschaften
CAS-Nummer |
61309-10-2 |
|---|---|
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]hydrazine |
InChI |
InChI=1S/C8H17N3/c1-6(2)5-7-3-4-8(10-7)11-9/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZACFONBNJBHURB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCC(=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




